molecular formula C21H20N4O B12495207 2-(1H-indol-3-yl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine

2-(1H-indol-3-yl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine

Cat. No.: B12495207
M. Wt: 344.4 g/mol
InChI Key: GJFJVCYOFLSAJN-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine is a complex organic compound that features both indole and pyrimidine moieties

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Ethanamine Group: The ethanamine group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Formation of the Pyrimidine Derivative: The pyrimidine moiety can be synthesized through Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the Indole and Pyrimidine Derivatives: The final step involves coupling the indole and pyrimidine derivatives through a nucleophilic substitution reaction, where the indole derivative reacts with the pyrimidine derivative in the presence of a base.

Chemical Reactions Analysis

2-(1H-indol-3-yl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.

    Condensation: Condensation reactions can occur with aldehydes or ketones, leading to the formation of larger, more complex molecules.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological processes and pathways, particularly those involving indole and pyrimidine derivatives.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrimidine moiety can interact with nucleic acids, affecting gene expression and protein synthesis. Together, these interactions can lead to various biological effects, including modulation of cell signaling pathways and regulation of metabolic processes.

Comparison with Similar Compounds

2-(1H-indol-3-yl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine can be compared with other similar compounds, such as:

    2-(1H-indol-3-yl)ethanamine: This compound lacks the pyrimidine moiety and has different biological activities.

    N-(3-(pyrimidin-2-yloxy)benzyl)ethanamine: This compound lacks the indole moiety and has different chemical properties.

    2-(1H-indol-3-yl)-N-(pyrimidin-2-yl)ethanamine: This compound has a different substitution pattern, leading to different reactivity and biological effects.

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine

InChI

InChI=1S/C21H20N4O/c1-2-8-20-19(7-1)17(15-25-20)9-12-22-14-16-5-3-6-18(13-16)26-21-23-10-4-11-24-21/h1-8,10-11,13,15,22,25H,9,12,14H2

InChI Key

GJFJVCYOFLSAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)OC4=NC=CC=N4

Origin of Product

United States

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